2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-(5-oxopyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-18-11-6-4-3-5-10(11)13(17)15-9-7-12(16)14-8-9/h3-6,9H,2,7-8H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRIHXNZVOOPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Alkylation of 2-Mercaptobenzoic Acid
A common approach to introducing ethylthio groups involves alkylation of a thiol precursor:
$$ \text{2-HS-C}6\text{H}4\text{COOH} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{Base}} \text{2-(CH}2\text{CH}3\text{S)-C}6\text{H}4\text{COOH} + \text{HBr} $$
Conditions :
- Base : Potassium carbonate or sodium hydride in anhydrous DMF.
- Temperature : 0–25°C to minimize side reactions.
- Yield : ~70–85% (estimated from analogous alkylations in).
Activation of 2-(Ethylthio)benzoic Acid
Acid Chloride Formation
Conversion to the acyl chloride facilitates amide coupling:
$$ \text{2-(CH}2\text{CH}3\text{S)-C}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{2-(CH}2\text{CH}3\text{S)-C}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl} $$
Key Parameters :
Alternative Activation via Coupling Reagents
For acid-sensitive substrates, carbodiimide-mediated activation (e.g., EDCl/HOBt) may be preferred:
$$ \text{2-(CH}2\text{CH}3\text{S)-C}6\text{H}4\text{COOH} + \text{EDCl} + \text{HOBt} \rightarrow \text{Active ester intermediate} $$
Advantages : Mild conditions (0–25°C) and reduced racemization risk.
Amide Coupling with 5-Aminopyrrolidin-3-one
Direct Aminolysis of Acyl Chloride
$$ \text{2-(CH}2\text{CH}3\text{S)-C}6\text{H}4\text{COCl} + \text{H}2\text{N-C}3\text{H}_5\text{O} \rightarrow \text{Target compound} + \text{HCl} $$
Optimized Protocol :
Coupling via Activated Esters
Using HATU or PyBOP as coupling agents:
$$ \text{2-(CH}2\text{CH}3\text{S)-C}6\text{H}4\text{COOH} + \text{HATU} + \text{5-Aminopyrrolidin-3-one} \xrightarrow{\text{DIPEA}} \text{Target compound} $$
Conditions :
- Solvent : DMF or acetonitrile.
- Temperature : 25–40°C for 6–12 hours.
- Yield : Comparable to acyl chloride route but with higher purity.
Purification and Characterization
Crystallization Techniques
Chromatographic Methods
- Normal Phase SiO₂ : Eluent: 5–10% methanol in dichloromethane.
- HPLC : C18 column with acetonitrile/water gradient (0.1% TFA).
Analytical Data and Quality Control
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Halogenated or nitrated benzamide derivatives
Scientific Research Applications
2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The ethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzamide moiety may interact with receptors or enzymes involved in cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
The compound shares a benzamide backbone with several analogs but differs in substituent groups:
- Heterocyclic substituents: Unlike compounds 7q–7t (), which feature benzo[d]thiazolyl or pyridinyl groups, the target compound incorporates a 5-oxopyrrolidin-3-yl group. This five-membered lactam ring contrasts with the four-membered azetidinone rings in , which are associated with increased ring strain and altered binding affinities .
- Thioether vs. nitro groups : Nitazoxanide () contains a nitro-thiazole group, enhancing electron-withdrawing effects and metabolic stability compared to the ethylthio group in the target compound .
Physicochemical Properties
Key comparisons based on available
*Calculated based on molecular formulas; †Estimated for C₁₂H₁₅N₂O₂S.
Antimicrobial and Anticancer Potential
- Azetidinone derivatives () with benzamide moieties show moderate antimicrobial and anticancer activity.
- Thiazole-containing analogs (): Compounds like 7q–7t and Nitazoxanide demonstrate broad-spectrum activity due to heterocyclic electronegativity. The absence of a nitro or thiazole group in the target compound may limit its antiparasitic efficacy but reduce toxicity risks .
Antioxidant Activity
- THHEB () exhibits strong radical-scavenging activity via phenolic hydroxyl groups.
Biological Activity
2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features an ethylthio group attached to a benzamide moiety, along with a pyrrolidinone ring. This unique structure contributes to its distinct biological properties. The synthesis typically involves multi-step organic reactions, including thioetherification and cyclization processes, which yield the desired compound with high purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example, it showed potent inhibitory effects against Botrytis cinerea with an EC50 value of 14.44 μg/mL, outperforming established fungicides like pyraclostrobin .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The ethylthio group appears to enhance its interaction with thiol-containing enzymes, potentially leading to increased cytotoxicity against tumor cells .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The ethylthio group may inhibit thiol-dependent enzymes, disrupting cellular metabolism.
- Receptor Interaction : The benzamide moiety can bind to receptors involved in cell signaling, modulating pathways that control cell growth and apoptosis .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique properties of this compound:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(methylthio)-N-(5-oxopyrrolidin-3-yl)benzamide | Methylthio Structure | Moderate antimicrobial activity |
| 2-(propylthio)-N-(5-oxopyrrolidin-3-yl)benzamide | Propylthio Structure | Lower anticancer potential |
| 2-(butylthio)-N-(5-oxopyrrolidin-3-yl)benzamide | Butylthio Structure | Similar activity profile |
The ethylthio substitution provides a balance between hydrophobicity and reactivity, enhancing the compound's bioactivity compared to its analogs.
Case Studies
- Zebrafish Embryo Toxicity Study : A study assessed the toxicity of this compound on zebrafish embryos, revealing that at certain concentrations, it exhibited low toxicity while maintaining significant bioactivity against pathogens .
- In Vivo Efficacy Against Tumors : In animal models, the compound demonstrated promising results in reducing tumor size and improving survival rates when administered at therapeutic doses. These findings suggest a potential for clinical applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
